molecular formula C15H11F3N4O3S B295703 6-(3,4-dimethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-(3,4-dimethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295703
M. Wt: 384.3 g/mol
InChI Key: KSBWRACLANFZFL-JDNUOLIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one (DTTP) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. DTTP is a synthetic compound that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

6-(3,4-dimethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory and antimicrobial activity. Additionally, this compound has been shown to exhibit antioxidant activity, making it a potential candidate for the development of new antioxidant drugs.

Advantages and Limitations for Lab Experiments

6-(3,4-dimethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one's synthetic nature makes it a versatile compound for use in lab experiments. However, its potential toxicity and limited solubility in water may limit its use in certain applications.

Future Directions

Future research on 6-(3,4-dimethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one should focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and pharmacology. Additionally, further research should be conducted to determine the safety and toxicity of this compound in humans.

Synthesis Methods

6-(3,4-dimethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with thiourea and trifluoroacetic acid. This reaction yields the intermediate compound, which can be further reacted with a variety of reagents to yield this compound.

Scientific Research Applications

6-(3,4-dimethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to have potential applications in a variety of scientific research areas, including drug discovery, pharmacology, and biochemistry. This compound has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.

Properties

Molecular Formula

C15H11F3N4O3S

Molecular Weight

384.3 g/mol

IUPAC Name

(6Z)-6-[(3,4-dimethoxyphenyl)methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H11F3N4O3S/c1-24-9-4-3-7(6-10(9)25-2)5-8-11(19)22-14(20-12(8)23)26-13(21-22)15(16,17)18/h3-6,19H,1-2H3/b8-5-,19-11?

InChI Key

KSBWRACLANFZFL-JDNUOLIOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC

SMILES

COC1=C(C=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC

Origin of Product

United States

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